molecular formula C20H16FN5O2S B2647007 N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-35-3

N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2647007
CAS No.: 852376-35-3
M. Wt: 409.44
InChI Key: XEOSSKNYNXNPKL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a triazolopyridazine core, which are linked through a thioacetamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the triazolopyridazine core is reacted with methoxyphenyl halides in the presence of a base.

    Thioacetamide Linkage Formation: The final step involves the reaction of the intermediate compound with 4-fluorophenyl isothiocyanate to form the desired thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazolopyridazine ring, potentially leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced heterocycles.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological activities. Studies have shown that triazolopyridazine derivatives can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorophenyl and methoxyphenyl groups may enhance these activities by improving the compound’s interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features make it a valuable component in the design of new functional materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets in biological systems. The triazolopyridazine core can interact with enzymes or receptors, modulating their activity. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
  • N-(4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Uniqueness

N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and a pyridazine moiety. Its molecular formula is C18H18F N5O2S, with a molecular weight of approximately 373.43 g/mol. The presence of the fluorophenyl and methoxyphenyl groups is believed to enhance its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that compounds with a triazole scaffold exhibit notable antimicrobial properties. For instance:

  • A study highlighted that derivatives of 1,2,4-triazoles possess broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The compound's thioacetamide linkage may contribute to its efficacy against resistant strains.

2. Anticancer Properties

The triazole and pyridazine components are known for their anticancer potential:

  • In vitro studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Specific derivatives have been reported to exhibit IC50 values in the low micromolar range against different cancer cell lines.

3. Anti-inflammatory Effects

Compounds containing the triazole structure have been associated with anti-inflammatory activities:

  • Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
  • The anti-inflammatory activity could be linked to the modulation of signaling pathways involved in inflammation.

Case Studies

Several case studies provide insight into the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Triazole DerivativeAntimicrobialMIC values ranged from 0.125 to 8 μg/mL against resistant strains.
Triazolo[3,4-b]pyridazineAnticancerSignificant inhibition of cell proliferation in cancer cell lines (IC50 < 10 μM).
Triazole-based CompoundAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents on the phenyl rings significantly affect potency; electron-donating groups like methoxy enhance activity.
  • The triazole ring's position relative to other functional groups can alter binding affinity to biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-28-16-8-2-13(3-9-16)20-24-23-17-10-11-19(25-26(17)20)29-12-18(27)22-15-6-4-14(21)5-7-15/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOSSKNYNXNPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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